molecular formula C8H10O3S B8568358 2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid

2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid

Cat. No. B8568358
M. Wt: 186.23 g/mol
InChI Key: FIINLNVECWKVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-[5-(2-hydroxyethyl)thiophen-2-yl]acetic acid

InChI

InChI=1S/C8H10O3S/c9-4-3-6-1-2-7(12-6)5-8(10)11/h1-2,9H,3-5H2,(H,10,11)

InChI Key

FIINLNVECWKVTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CC(=O)O)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(5-(2-(tert-butyldimethylsilyloxy)ethyl)thiophen-2-yl)acetonitrile (example 4, step d) (3 g) in ethanol (30 mL) was added to a stirred solution of potassium hydroxide (1.20 g) in water (30 mL). The resulting mixture was stirred at 100° C. for 4 hours. The reaction was concentrated in vacuo and the resulting mixture was partitioned between brine and ethyl acetate. The aqueous layer was cooled with ice, acidified by dropwise addition of concentrated hydrochloric acid and extracted with yl acetate three times. The combined organic solutions were washed with brine, dried over sodium sulphate, filtered and the solvent evaporated in vacuo to give the subtitled compound as a yellow solid. Yield 1.75 g.
Name
2-(5-(2-(tert-butyldimethylsilyloxy)ethyl)thiophen-2-yl)acetonitrile
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-thienyl]acetonitrile (3.0 g, 10.7 mmol) in ethanol (30 mL) was added to a stirred solution of potassium hydroxide (1.2 g, 21.4 mmol) in water (30 mL). The resultant mixture was stirred at 100° C. for 4 h. The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate (30 mL) and brine (30 mL). The aqueous layer was cooled with ice and acidified with concentrated HCl until pH 1 was reached. The aqueous solution was then extracted with ethyl acetate (3×30 mL). The combine organic phases were washed with brine (30 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to give the title compound as a yellow solid (1.35 g, 68%) which was used in the next step without further purification.
Name
2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-thienyl]acetonitrile
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

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